molecular formula C18H9F3O4 B5910598 3-(benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B5910598
M. Wt: 346.3 g/mol
InChI Key: YDSWAGLKOZSNNP-UHFFFAOYSA-N
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Description

3-(benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring fused with a chromenone moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of benzofuran intermediates, followed by their reaction with chromenone derivatives under acidic or basic conditions . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

3-(benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Scientific Research Applications

3-(benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation. The compound’s antibacterial effects could result from its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

3-(benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can be compared with other benzofuran derivatives, such as:

    Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.

    2-(2-hydroxyphenyl)benzofuran: Exhibits significant antioxidant activity.

    Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Evaluated for its anticancer activity.

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its biological activity and chemical stability compared to other benzofuran derivatives .

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F3O4/c19-18(20,21)17-15(14-7-9-3-1-2-4-12(9)24-14)16(23)11-6-5-10(22)8-13(11)25-17/h1-8,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSWAGLKOZSNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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